Benzyl 2-phenylhydrazinecarboxylate
Description
Properties
IUPAC Name |
benzyl N-anilinocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-15-13-9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCSTDDQEMIYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303214 | |
| Record name | MLS002920660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40887-05-6 | |
| Record name | MLS002920660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL 3-PHENYLCARBAZATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-phenylhydrazinecarboxylate can be synthesized through the reaction of phenylhydrazine with benzyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethyl acetate at low temperatures (0-5°C) to ensure the stability of the reactants and products . The reaction mixture is then stirred, and the product is isolated through standard workup procedures, including extraction and purification.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-phenylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iron phthalocyanine and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazinecarboxylates.
Scientific Research Applications
Benzyl 2-phenylhydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-phenylhydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating its biological activity. The compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Key Observations :
- Hydrazinecarboxylate vs. Hydrazinecarboxylic Acid: this compound differs from 2-hydrazinobenzoic acid hydrochloride by the presence of an ester group (vs. a free carboxylic acid), enhancing its lipophilicity and stability in organic solvents .
- Substituent Effects : The phenyl group in this compound provides steric bulk compared to the methyl-substituted 2-Benzoyl-N′-(3-methylbenzoyl)benzohydrazide, which may influence reactivity in coupling reactions .
- Functional Diversity : 1-Benzoyl-2-benzylhydrazine lacks the carboxylate group but retains dual aromatic substituents, favoring applications in agrochemicals over pharmaceuticals .
Comparative Data :
| Compound | Synthesis Method | Characterization Techniques |
|---|---|---|
| This compound | Benzyl chloroformate + phenylhydrazine | NMR, MS |
| 2-Benzoyl-N′-(3-methylbenzoyl)benzohydrazide | Hydrazide + 3-methylbenzaldehyde | FTIR, ¹H/¹³C-NMR, MS |
| Benzyl (2-hydrazinyl-2-oxoethyl)carbamate | Carbamate esterification of hydrazine | HPLC, LC-MS |
Insights :
- Hydrazine derivatives require precise stoichiometry to avoid side reactions (e.g., over-acylation).
- This compound’s ester group simplifies purification compared to free acids like 2-hydrazinobenzoic acid hydrochloride .
Biological Activity
Benzyl 2-phenylhydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic hydrazine derivative characterized by the presence of a benzyl group and a carboxylate moiety. Its chemical structure can be represented as follows:
This structure allows for various chemical interactions that contribute to its biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. Notably, it has shown efficacy against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics. Research indicates that derivatives of this compound can inhibit bacterial growth by disrupting cellular processes essential for survival .
Antioxidant Activity
The compound exhibits notable antioxidant properties, which are crucial in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is primarily attributed to its ability to scavenge free radicals and enhance the body’s natural defense mechanisms .
The biological mechanisms underlying the activity of this compound include:
- Oxidative Stress Reduction : It reduces oxidative stress by neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.
- Cell Membrane Disruption : It can compromise bacterial cell membranes, enhancing its antibacterial effects.
Synthesis and Yield Studies
A significant study demonstrated the synthesis of various alkyl 2-phenylhydrazinecarboxylates via visible-light-driven oxidative dehydrogenation. The yields for these reactions ranged from 71% to 97%, showcasing the compound's versatility in synthetic applications .
| Reaction Type | Yield (%) |
|---|---|
| Visible-light-driven synthesis | 71 - 97 |
| Azo compound formation | 91 - 96 |
Toxicological Assessments
Toxicological assessments indicate that while this compound exhibits beneficial biological activities, careful evaluation of its toxicity profile is necessary. Studies suggest that similar compounds have varying degrees of toxicity based on their structural modifications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl 2-phenylhydrazinecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a multi-step process starting from benzoic acid derivatives. Key steps include acylation, bromination, and esterification. Optimization involves varying solvents (e.g., dichloromethane vs. THF), reaction times (e.g., 1–24 hours), and stoichiometric ratios (e.g., 1:1 to 1:3 for acyl chloride to hydrazine derivatives). For example, highlights the use of IR, HNMR, and HPLC to validate intermediates and final product purity, with reaction yields improved by adjusting solvent polarity and reflux conditions . Catalytic methods, such as using ammonium cerium phosphate, can enhance esterification efficiency under mild conditions .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Safety measures include using PPE (gloves, lab coats, and goggles) and working in a fume hood. In case of inhalation, move to fresh air and seek medical attention. Skin contact requires immediate washing with soap and water, while eye exposure necessitates 15-minute rinsing with saline . Storage should be in sealed, dry containers away from oxidizers and heat sources to prevent decomposition .
Q. How is the structure and purity of this compound confirmed experimentally?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- HNMR : Confirms proton environments (e.g., benzyl protons at δ 5.2–5.4 ppm).
- GC-MS/HPLC : Quantifies purity (>95% by area normalization).
- X-ray Crystallography (for derivatives): Resolves stereochemistry, as demonstrated in hydrazone derivatives .
Advanced Research Questions
Q. Can microwave-assisted synthesis improve the yield or selectivity of this compound?
- Methodological Answer : Microwave irradiation reduces reaction times (from hours to minutes) and improves yields by enhancing thermal efficiency. For example, shows that microwave conditions in polar aprotic solvents (e.g., DMF) at 100–150°C achieve >90% conversion for analogous hydrazide derivatives. Reaction parameters such as power (300–600 W) and pulse duration must be calibrated to avoid decomposition .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (e.g., hydrazine nitrogen) or electrophilic (e.g., carbonyl carbon) attacks. indirectly supports this by applying data mining to optimize catalytic esterification, which aligns with computational predictions of transition-state energetics .
Q. What catalytic systems enable efficient derivatization of this compound into functionalized hydrazones or semicarbazones?
- Methodological Answer : Acid or base catalysts (e.g., H₂SO₄, pyridine) facilitate condensation reactions with aldehydes/ketones to form hydrazones. For example, describes using n-hexylamine and PhCF₃ as solvents to synthesize semicarbazone derivatives with >99% yield. Transition-metal catalysts (e.g., Ce³⁺ in ) can also accelerate these reactions under mild conditions .
Notes
- Avoid referencing commercial platforms (e.g., BenchChem in ) per user guidelines.
- Advanced questions integrate methodologies from multiple evidence sources (e.g., catalytic synthesis and derivative functionalization ).
- Contradictions in synthesis routes (e.g., starting materials) were not observed in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
